4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

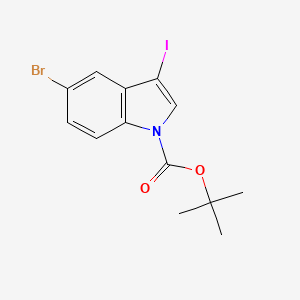

Molecular Structure Analysis

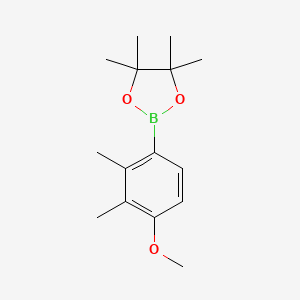

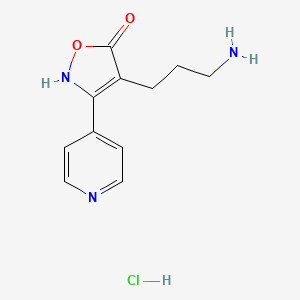

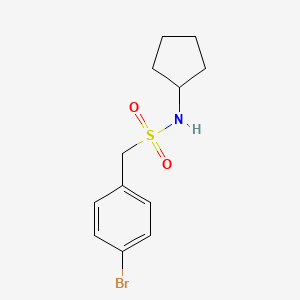

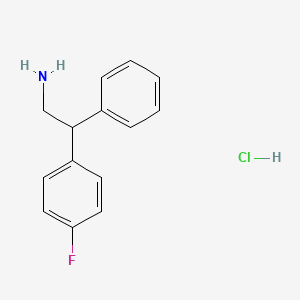

The molecular structure of this compound, as implied by its name, would have an isoxazole ring attached to a pyridine ring via a carbon atom. An aminopropyl group would be attached to the isoxazole ring. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The isoxazole and pyridine rings might participate in electrophilic aromatic substitution reactions. The amine group could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of an amine group could make it basic, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Anticancer Potential Research into pyridooxazines and pyridothiazines, related compounds to 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride, has demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, suggesting potential anticancer applications. These studies highlight the compound's role in the synthesis of derivatives with anticancer properties (Temple et al., 1983).

Antibacterial Activity The synthesis of Pyridyl Polyheterocyclic Oxime-ether Schiff Bases containing s-Triazole and Oxadiazole subunits, which are structurally related to the specified compound, showed preliminary antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its utility in the development of new antibacterial agents (Hu et al., 2006).

Green Synthesis Methodologies A green method for the synthesis of Schiff bases from pyridinyl-triazoles was developed, indicating an eco-friendly protocol that can potentially be applied to the synthesis of related compounds, including 4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride. This approach emphasizes the importance of sustainable chemistry practices in the development of new compounds (Gümüş, 2019).

Corrosion Inhibition Research on Schiff’s bases of pyridyl substituted triazoles, which shares a structural similarity with the compound , showed effective corrosion inhibition for mild steel in hydrochloric acid solution. This indicates its potential application in materials science, particularly in protecting industrial metals from corrosion (Ansari et al., 2014).

Synthetic Scaffolds for Drug Development The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as scaffolds for highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives suggests the role of related compounds in the development of new pharmaceuticals. These scaffolds can be utilized to create diverse and highly functionalized molecules for potential therapeutic applications (Ruano et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(3-aminopropyl)-3-pyridin-4-yl-2H-1,2-oxazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-5-1-2-9-10(14-16-11(9)15)8-3-6-13-7-4-8;/h3-4,6-7,14H,1-2,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANYPIFDCSSEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)ON2)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-3-pyridin-4-ylisoxazol-5(2H)-one hydrochloride | |

CAS RN |

1177348-57-0 |

Source

|

| Record name | 5(2H)-Isoxazolone, 4-(3-aminopropyl)-3-(4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177348-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)

![Benzo[b]thiophene-7-carbonitrile](/img/structure/B1341617.png)